molecular formula C23H23N7O3S2 B4061757 2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)ACETAMIDE

2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)ACETAMIDE

Cat. No.: B4061757
M. Wt: 509.6 g/mol
InChI Key: KDSDOHFNKBVUQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Scientific Research Applications

2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the triazole ring through a cyclization reaction involving ethyl phenylhydrazine and an appropriate nitrile. This intermediate is then subjected to thiolation to introduce the sulfanyl group. The final steps involve coupling the triazole derivative with a sulfonylated pyrimidine derivative under specific conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Mechanism of Action

The mechanism of action of 2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole and sulfonamide groups are key to its binding affinity and specificity, allowing it to interfere with biological pathways and exert its effects.

Comparison with Similar Compounds

Uniqueness: 2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O3S2/c1-3-30-21(17-7-5-4-6-8-17)27-28-23(30)34-15-20(31)26-18-9-11-19(12-10-18)35(32,33)29-22-24-14-13-16(2)25-22/h4-14H,3,15H2,1-2H3,(H,26,31)(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSDOHFNKBVUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.